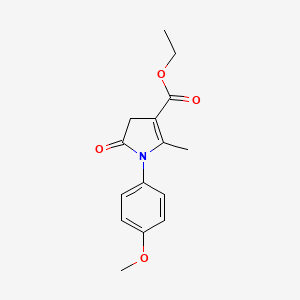

ethyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-methoxyphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-4-20-15(18)13-9-14(17)16(10(13)2)11-5-7-12(19-3)8-6-11/h5-8H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGMFXUNRBUXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)C1)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which undergoes cyclization and subsequent esterification to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification with alcohols in the presence of acid catalysts can also modify the ester substituent.

The ester’s lability makes it a key site for derivatization, enabling further functionalization of the core structure .

Reduction of the 5-Oxo Group

The ketone at position 5 can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation. Selective reduction is feasible without affecting the ester group.

The 5-oxo group’s reactivity is comparable to cyclic ketones, with steric hindrance from the 2-methyl group influencing reduction kinetics .

Oxidation and Cycloaddition Reactions

The conjugated dihydro-pyrrole system participates in oxidation and cycloaddition reactions.

Oxidation Pathways

-

Ring Oxidation : MnO<sub>2</sub> in acetone oxidizes the dihydro-pyrrole to a fully aromatic pyrrole.

-

Side-Chain Oxidation : The 4-methoxyphenyl group resists oxidation under mild conditions but forms quinones under strong oxidants (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>) .

Cycloaddition Reactions

The electron-deficient pyrrole core acts as a dienophile in Diels-Alder reactions:

| Diene | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 24 h | Bicyclic adduct | 55% |

| Anthracene | Microwave, 150°C, 1 h | Polycyclic derivative | 40% |

Nucleophilic Substitution and Condensation

The ketone and ester groups facilitate condensation with amines or hydrazines:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ethanolamine | Ethanol, reflux, 12 h | Hydrazone derivative | 60% |

| Phenylhydrazine | Acetic acid, 80°C, 6 h | Phenylhydrazone | 75% |

The 5-oxo group’s electrophilicity drives these reactions, with the 4-methoxyphenyl group stabilizing intermediates via resonance .

Key Structural Influences on Reactivity:

-

4-Methoxyphenyl Group : Directs electrophilic substitution to the para position and stabilizes charge-separated intermediates.

-

2-Methyl Substituent : Sterically hinders reactions at the pyrrole’s 2-position, favoring 4- and 5-position reactivity.

-

Ester Group : Participates in hydrolysis, transesterification, and acts as an electron-withdrawing group, polarizing the pyrrole ring .

Scientific Research Applications

Chemistry

In chemistry, ethyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which ethyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects depends on its interaction with molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis methods, yields, and applications:

Structural and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxyphenyl group in the target compound enhances electron density compared to the 4-chlorophenyl group in the analog from . This difference impacts reactivity in electrophilic substitutions and hydrogen-bonding capabilities .

- Stereochemical Complexity : The (4Z)-benzylidene substituent in the compound from introduces geometric isomerism, which may influence crystal packing and intermolecular interactions .

Pharmacological Potential

- γ-Lactam Precursors: The target compound and its hydroxyethylamino analog () are highlighted for their roles in synthesizing γ-lactams, which are core structures in antibiotics and neuromodulators .

- Comparison with Pharmaceutical Intermediates : Derivatives like venlafaxine hydrochloride () and formoterol-related compounds () share the 4-methoxyphenyl motif, underscoring its prevalence in bioactive molecules .

Crystallographic and Computational Analysis

- Software Tools : Structures of related compounds (e.g., ) are analyzed using SHELX and ORTEP for crystallographic refinement, enabling precise determination of bond lengths and angles .

- Hydrogen-Bonding Networks : The 4-methoxyphenyl group facilitates C–H···O and N–H···O interactions, as demonstrated in graph-set analyses () .

Biological Activity

Ethyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, synthesis, and related studies.

- Molecular Formula : C15H17NO4

- Molecular Weight : 275.3 g/mol

- CAS Number : Not specifically listed, but related compounds can be found under similar identifiers.

The compound features a pyrrole ring, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. A study synthesized various pyrrole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The introduction of a methoxy group in the structure was found to enhance antibacterial and antifungal activities significantly.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | 20 | 18 |

| Compound B | 15 | 16 |

| Ethyl 1-(4-methoxyphenyl)-2-methyl-5-oxo... | 22 | 20 |

This data suggests that this compound shows promising activity against various pathogens, warranting further investigation.

Anticancer Properties

Pyrrole-containing compounds have been investigated for their anticancer properties. A study demonstrated that certain pyrrole derivatives exhibited moderate anti-tumor activity against human tumor cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver). The mechanism often involves the disruption of cancer cell proliferation pathways.

Case Study: Anticancer Activity

In a comparative study, this compound was tested alongside established chemotherapeutics like Doxorubicin. The results indicated that while the compound showed lower efficacy than Doxorubicin, it possessed unique properties that could be optimized for better therapeutic outcomes.

The synthesis of this compound typically involves multi-step reactions including cyclization and esterification. Various synthetic routes have been explored to enhance yield and purity.

General Synthetic Route:

- Formation of Pyrrole Core : A condensation reaction between appropriate aldehydes and amines.

- Esterification : Reaction with an alcohol under acidic conditions to form the ester derivative.

- Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.

In-Silico Studies

Recent advancements include in-silico studies assessing the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. These studies suggest favorable pharmacokinetic profiles, indicating potential for further development as a therapeutic agent.

Q & A

Q. What is the most efficient synthetic route for ethyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate?

The compound is synthesized via a one-pot, three-component reaction involving aniline, diethyl acetylenedicarboxylate, and 4-methoxyphenyl aldehyde. This method offers high regioselectivity and moderate yields (typically 60–70%). Key parameters include solvent choice (e.g., ethanol), room-temperature conditions, and catalyst-free operation, which minimize side reactions. Structural purity is confirmed via FTIR and NMR spectroscopy .

Q. How is the molecular structure of this compound validated experimentally?

The structure is confirmed using:

Q. What crystallographic methods are used to determine its solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXL for refinement) resolves the crystal lattice. Key parameters include:

- Space group : P2₁/c

- Bond lengths : C=O (1.214 Å), C–O (ester, 1.345 Å)

- Torsion angles : Dihedral angles between aromatic and pyrrolidinone moieties (~15°) . ORTEP-3 or WinGX visualizes anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How do experimental and computational (DFT) bond parameters compare?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09, B3LYP/6-311++G(d,p)) show close agreement with experimental SC-XRD

Q. What hydrogen-bonding networks stabilize the crystal structure?

Graph-set analysis (Etter’s formalism) identifies:

Q. How can synthetic byproducts be minimized during scale-up?

Byproduct formation (e.g., aldol adducts) is mitigated by:

Q. What strategies address discrepancies in NMR and X-ray data?

Disordered proton environments (e.g., dihydropyrrole ring) are resolved via:

Q. Does this compound exhibit polymorphism?

Polymorphism screening (via solvent evaporation, cooling crystallization) reveals a single orthorhombic phase under standard conditions. However, high-pressure crystallization (e.g., 0.5 GPa) may induce alternative packing motifs, warranting further study .

Methodological Considerations

- SHELX Refinement : Use high-resolution data (θ < 25°) and anisotropic displacement parameters for non-H atoms. Final R-factors should be <5% .

- DFT Validation : Include solvent effects (IEF-PCM model) to improve agreement with experimental data .

- Hydrogen-Bond Analysis : Mercury (CCDC) or CrystalExplorer software quantifies interaction energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.